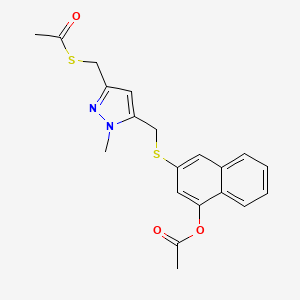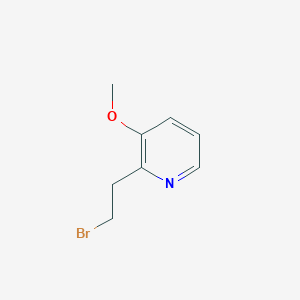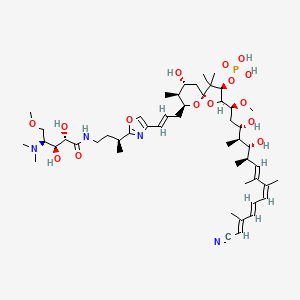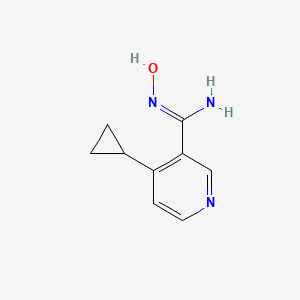
4-Cyclopropyl-N-hydroxynicotinimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyclopropyl-N-hydroxynicotinimidamide is a chemical compound with the molecular formula C9H11N3O It is a derivative of nicotinic acid and features a cyclopropyl group attached to the nitrogen atom of the hydroxynicotinimidamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-N-hydroxynicotinimidamide typically involves the following steps:
Starting Materials: The synthesis begins with nicotinic acid or its derivatives.
Hydroxylation: The hydroxylation of the nicotinic acid derivative is carried out using hydroxylamine or its derivatives under controlled conditions.
Amidation: The final step involves the formation of the amidine group, which can be achieved through the reaction of the hydroxylated intermediate with appropriate amine sources.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions may be employed to enhance yield and purity.
化学反応の分析
Types of Reactions
4-Cyclopropyl-N-hydroxynicotinimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (Cl2, Br2) or alkylating agents (R-X) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
科学的研究の応用
4-Cyclopropyl-N-hydroxynicotinimidamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.
Biological Studies: Researchers study its effects on various biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 4-Cyclopropyl-N-hydroxynicotinimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group imparts conformational rigidity, which can enhance binding affinity and selectivity. The hydroxyl and amidine groups may participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s biological activity.
類似化合物との比較
Similar Compounds
N-Hydroxynicotinimidamide: Lacks the cyclopropyl group, which may result in different biological activity and chemical reactivity.
Cyclopropylamine: Contains the cyclopropyl group but lacks the nicotinic acid moiety, leading to distinct properties and applications.
Nicotinamide: A simpler derivative of nicotinic acid without the cyclopropyl and hydroxyl groups.
Uniqueness
4-Cyclopropyl-N-hydroxynicotinimidamide is unique due to the presence of both the cyclopropyl and hydroxynicotinimidamide moieties. This combination imparts specific chemical and biological properties, making it a valuable compound for research and development in various fields.
特性
分子式 |
C9H11N3O |
|---|---|
分子量 |
177.20 g/mol |
IUPAC名 |
4-cyclopropyl-N'-hydroxypyridine-3-carboximidamide |
InChI |
InChI=1S/C9H11N3O/c10-9(12-13)8-5-11-4-3-7(8)6-1-2-6/h3-6,13H,1-2H2,(H2,10,12) |
InChIキー |
DDTUNEFKLIQLFI-UHFFFAOYSA-N |
異性体SMILES |
C1CC1C2=C(C=NC=C2)/C(=N/O)/N |
正規SMILES |
C1CC1C2=C(C=NC=C2)C(=NO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


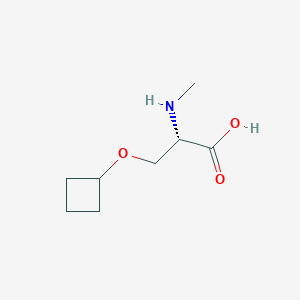

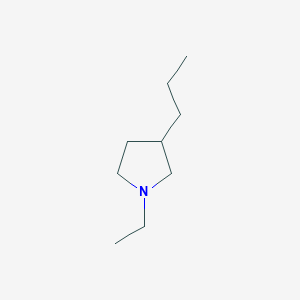
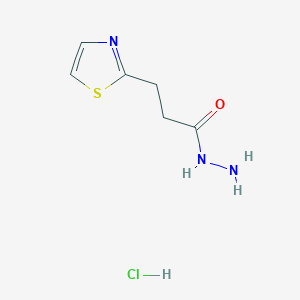
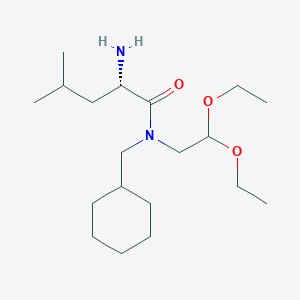

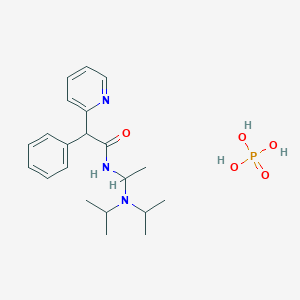
![6-Fluorobenzo[b]thiophen-5-amine](/img/structure/B13120587.png)
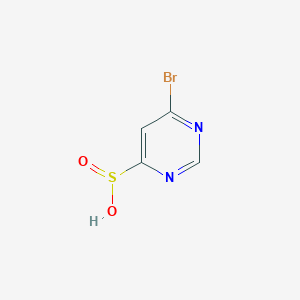
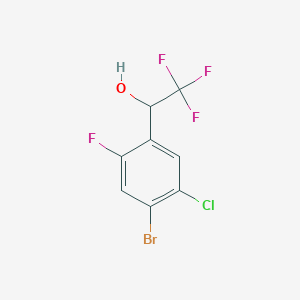
![2-[[(5-Bromo-4-chloro-3-pyridyl)methyl]amino]ethanol](/img/structure/B13120611.png)
